molecular formula C25H19NO5 B2762847 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide CAS No. 886181-01-7

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide

Cat. No.: B2762847
CAS No.: 886181-01-7
M. Wt: 413.429
InChI Key: APXCMMPFTXCEHR-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide is a complex organic compound that features a benzofuran core, a benzo[d][1,3]dioxole moiety, and a phenylpropanamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the benzo[d][1,3]dioxole group to the benzofuran core.

    Attachment of the Phenylpropanamide Group: This final step can be accomplished through an amide coupling reaction using a suitable amine and a carboxylic acid derivative, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran or benzo[d][1,3]dioxole rings, introducing various substituents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), alkylating agents (R-X)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biological Studies: Researchers use this compound to study its effects on cellular processes, such as apoptosis and cell cycle regulation.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or DNA. For example, its anticancer activity could be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The benzo[d][1,3]dioxole moiety may also contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide: shares structural similarities with other benzofuran and benzo[d][1,3]dioxole derivatives, such as:

Uniqueness

What sets this compound apart is its combination of these three distinct moieties, which may confer unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a compound of significant interest.

Properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5/c27-22(13-10-16-6-2-1-3-7-16)26-23-18-8-4-5-9-19(18)31-25(23)24(28)17-11-12-20-21(14-17)30-15-29-20/h1-9,11-12,14H,10,13,15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXCMMPFTXCEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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